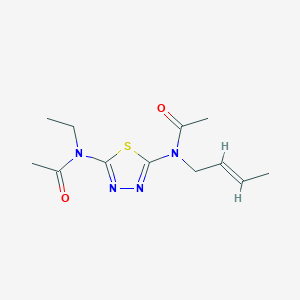
N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Testing : In vitro studies have demonstrated that thiadiazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar levels, indicating potent activity.
These results suggest a promising avenue for the development of new anticancer agents based on thiadiazole scaffolds .
Compound Cell Line IC50 (µM) 4e MCF-7 3.58 ± 0.1 4e HepG2 4.58 ± 1.8 4d MDA-MB-231 1.88 ± 0.1 - Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to increase annexin V-FITC positive cells significantly, indicating late-stage apoptosis .
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. Studies have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a study evaluating various thiadiazole derivatives, this compound was synthesized and tested against multiple cancer cell lines. The compound showed a notable IC50 value of approximately 3.58 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
Study 2: Mechanistic Insights
Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase in MCF-7 cells. This effect was linked to the down-regulation of key proteins involved in cell proliferation and survival, such as MMP2 and VEGFA .
Properties
Molecular Formula |
C12H18N4O2S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-[5-[acetyl-[(E)-but-2-enyl]amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H18N4O2S/c1-5-7-8-16(10(4)18)12-14-13-11(19-12)15(6-2)9(3)17/h5,7H,6,8H2,1-4H3/b7-5+ |
InChI Key |
FEAVVPVGRGHMRX-FNORWQNLSA-N |
Isomeric SMILES |
CCN(C1=NN=C(S1)N(C/C=C/C)C(=O)C)C(=O)C |
Canonical SMILES |
CCN(C1=NN=C(S1)N(CC=CC)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















